molecular formula C21H18N2O6S B352487 Methyl 4-(2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetamido)benzoate CAS No. 871323-67-0

Methyl 4-(2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetamido)benzoate

Numéro de catalogue: B352487
Numéro CAS: 871323-67-0
Poids moléculaire: 426.4g/mol
Clé InChI: MFLINDRBUYWBND-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-(2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetamido)benzoate (CAS: 871323-67-0) is a thiazolidinone derivative characterized by a 2,4-dioxothiazolidine core substituted with a 2-oxo-2-phenylethyl group at position 2. The acetamido linker connects the thiazolidinone to a methyl benzoate moiety at the para position of the benzene ring . This compound shares structural motifs common in bioactive molecules, such as thiazolidinones (known for antimicrobial, antitumor, and anti-inflammatory activities) and ester-functionalized aromatic systems that enhance membrane permeability .

Propriétés

IUPAC Name

methyl 4-[[2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6S/c1-29-20(27)14-7-9-15(10-8-14)22-18(25)11-17-19(26)23(21(28)30-17)12-16(24)13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLINDRBUYWBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

Methyl 4-(2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetamido)benzoate, with the CAS number 871323-67-0, is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Methyl 4-(2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetamido)benzoate is C21H18N2O6SC_{21}H_{18}N_{2}O_{6}S, with a molecular weight of 426.4 g/mol. The compound features a thiazolidinone core, which is known for its diverse biological activities.

Table 1: Basic Properties of Methyl 4-(2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetamido)benzoate

PropertyValue
CAS Number871323-67-0
Molecular FormulaC21H18N2O6S
Molecular Weight426.4 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Pharmacological Properties

Research indicates that compounds similar to Methyl 4-(2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetamido)benzoate exhibit various biological activities, including:

  • Acetylcholinesterase Inhibition : Compounds with similar structural motifs have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial in the pathophysiology of Alzheimer's disease. For instance, studies have shown that certain thiazolidinone derivatives exhibit potent AChE inhibition with IC50 values in the low micromolar range .
  • Antioxidant Activity : The presence of phenolic structures in related compounds suggests potential antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is implicated in numerous diseases.
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against various pathogens, indicating potential applications in treating infections.

The biological activity of Methyl 4-(2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetamido)benzoate can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as a reversible inhibitor of AChE by binding to the active site, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
  • Radical Scavenging : Its phenolic components may contribute to radical scavenging activity, reducing oxidative damage in cells.

Study on Acetylcholinesterase Inhibition

A study published in a peer-reviewed journal focused on synthesizing and evaluating compounds similar to Methyl 4-(2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetamido)benzoate for their AChE inhibitory activity. The results indicated that certain derivatives exhibited IC50 values as low as 2.7 µM, highlighting their potential as therapeutic agents for Alzheimer's disease .

Antioxidant Activity Assessment

Another study investigated the antioxidant properties of thiazolidinone derivatives through various assays (DPPH and ABTS). The results demonstrated significant scavenging activities comparable to standard antioxidants, suggesting that these compounds could be developed into nutraceuticals or pharmaceuticals aimed at oxidative stress-related conditions.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Thiazolidinone Modifications

Ethyl 4-[2-Benzamido-5-(2-Methoxy-2-Oxoethylidene)-4-Oxothiazolidin-3-yl]Benzoates (4a-j)
  • Structure: Features a benzamido group at position 2 and a 2-methoxy-2-oxoethylidene substituent at position 5 of the thiazolidinone. The benzoate is ethyl rather than methyl .
  • Synthesis: Prepared via reaction of ethyl 4-(3-aroylthioureido)benzoates with dimethyl acetylenedicarboxylate (DMAD) in methanol, yielding products recrystallized for purity .
  • Key Difference : The ethyl ester and methoxy-oxoethylidene group may reduce polarity compared to the target compound’s methyl ester and phenylethyl substituent.
5-Arylidene-2,4-Dioxothiazolidin-3-yl Acetic Acids
  • Structure : Includes arylidene groups (e.g., 4-methoxyphenyl) at position 5 and an acetic acid substituent at position 3. Example: {5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid .
  • Synthesis : Derived from 5-arylidene-2,4-thiazolidinediones via reaction with bromoacetic acid and K₂CO₃ in acetone .

Substituent Variations on the Benzene Ring

Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoates (C1-C7)
  • Structure: Contains a piperazine-linked 2-phenylquinoline carbonyl group instead of the thiazolidinone-acetamido system. Example: C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) .
  • Key Difference: The quinoline-piperazine motif introduces bulkier aromatic systems, which may affect pharmacokinetics and target selectivity.
4-((2-(Dicyanomethylene)-5-Oxo-3-Phenylthiazolidin-4-ylidene)Methyl)Phenyl Benzoate
  • Structure: Features a dicyanomethylene group at position 2 and a phenyl group at position 3 of the thiazolidinone, linked to a benzoate via a methylene bridge .
  • Key Difference: The electron-withdrawing cyano groups and extended conjugation could enhance stability and π-π stacking interactions in biological systems.

Functional Group Comparisons

Compound Core Structure Position 3 Substituent Position 5 Substituent Benzoate Ester Key Features
Target Compound 2,4-Dioxothiazolidine 2-Oxo-2-phenylethyl Acetamido linker Methyl Balanced lipophilicity from phenyl group
Ethyl 4a-j 2,4-Dioxothiazolidine Benzamido 2-Methoxy-2-oxoethylidene Ethyl Increased ester hydrophobicity
Compound 14-16 2-Thioxo-4-oxothiazolidine Acetic acid Arylidene Absent Enhanced acidity and H-bonding
C1-C7 Quinoline-piperazine N/A N/A Methyl Bulky aromatic system

Méthodes De Préparation

Cyclocondensation of Mercaptocarboxylic Acids, Aldehydes, and Amines

The thiazolidin-2,4-dione ring is constructed via a one-pot, three-component reaction involving:

  • Mercaptoacetic acid (for thiazolidin-4-ones) or mercaptopropionic acid (for thiazinan-4-ones).

  • Aldehyde : Benzaldehyde derivatives are commonly used, but for the target compound, 2-oxo-2-phenylethylamine or a protected precursor may serve as the nitrogen source.

  • Amine : 1-(2-Aminoethyl)pyrrolidine or similar amines facilitate imine formation prior to cyclization.

Procedure (adapted from):

  • React 2-oxo-2-phenylethylamine (1 mmol) with benzaldehyde (1 mmol) in refluxing toluene under Dean-Stark conditions for 2 hours to form the imine.

  • Add mercaptoacetic acid (3 mmol) and reflux for 5 hours.

  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via crystallization to yield 3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (Yield: 60–75%).

Key Data :

ParameterValue
Reaction Time7 hours (total)
SolventToluene
TemperatureReflux (110°C)
CharacterizationIR: 1720 cm⁻¹ (C=O), 1685 cm⁻¹ (C=N)

Functionalization of the Thiazolidinone Core

Acetic Acid Side-Chain Introduction

The acetamido linker is introduced via N-acylation of the thiazolidinone’s α-position.

Method (adapted from):

  • React 3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione with chloroacetyl chloride in anhydrous dioxane/pyridine (3:1) at 0°C.

  • Stir for 2 hours, acidify with HCl (pH 3–4), and isolate 2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetic acid via filtration (Yield: 65–80%).

Spectroscopic Validation :

  • ¹H NMR (DMSO-d₆): δ 3.85 (s, 2H, CH₂CO), 4.12 (s, 2H, SCH₂), 7.45–7.90 (m, 5H, Ar-H).

  • MS (ESI) : m/z 333.1 [M+H]⁺.

Amide Coupling with Methyl 4-Aminobenzoate

Carbodiimide-Mediated Coupling

The acetic acid derivative is coupled to methyl 4-aminobenzoate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) .

Procedure :

  • Dissolve 2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetic acid (1 mmol) in DMF.

  • Add EDC (1.2 mmol), NHS (1.1 mmol), and stir at 0°C for 30 minutes.

  • Add methyl 4-aminobenzoate (1 mmol) and react at 25°C for 12 hours.

  • Purify by column chromatography (ethyl acetate/hexane, 1:1) to obtain the target compound (Yield: 70–85%).

Optimization Notes :

  • Excess EDC (1.5 eq.) improves yields to >80%.

  • Side Products : <5% oligomerization observed via HPLC.

Analytical Characterization and Purity Assessment

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 3.90 (s, 3H, OCH₃), 4.10 (s, 2H, CH₂CO), 4.95 (s, 2H, SCH₂), 7.40–8.10 (m, 9H, Ar-H), 10.20 (s, 1H, NH).

  • ¹³C NMR : δ 170.5 (C=O, ester), 168.2 (C=O, thiazolidinone), 165.8 (C=O, amide).

  • HPLC Purity : >98% (C18 column, acetonitrile/water 70:30).

X-ray Crystallography (If Available)

Single-crystal analysis confirms the E-configuration of the thiazolidinone’s exocyclic double bond and planarity of the acetamido linker.

Challenges and Optimization Strategies

  • Thiazolidinone Ring Stability : The 2,4-dioxo group is prone to hydrolysis under acidic conditions. Use of anhydrous solvents and neutral pH during workup is critical.

  • Amide Coupling Efficiency : NHS esters reduce racemization and improve coupling yields compared to DCC/DMAP.

  • Byproduct Formation : Thiourea byproducts from cyclocondensation are removed via aqueous washing .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.